molecular formula C10H6Cl2N2O2 B11801551 Methyl 1,4-dichlorophthalazine-6-carboxylate

Methyl 1,4-dichlorophthalazine-6-carboxylate

Cat. No.: B11801551
M. Wt: 257.07 g/mol
InChI Key: LWQVWDBUXDCDOH-UHFFFAOYSA-N
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Description

Methyl 1,4-dichlorophthalazine-6-carboxylate is a chemical compound with the molecular formula C10H6Cl2N2O2 It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,4-dichlorophthalazine-6-carboxylate typically involves the chlorination of phthalazine derivatives followed by esterification. One common method includes the reaction of 1,4-dichlorophthalazine with methanol in the presence of a suitable catalyst to form the methyl ester. The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dichlorophthalazine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Methyl 1,4-dichlorophthalazine-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 1,4-dichlorophthalazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chlorophthalazine-6-carboxylate: A similar compound with one chlorine atom, used in similar applications.

    1,4-Dichlorophthalazine: A precursor to the methyl ester, used in various chemical syntheses.

Uniqueness

Methyl 1,4-dichlorophthalazine-6-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its dual chlorine substitution makes it particularly reactive in substitution and coupling reactions, providing versatility in synthetic applications.

Biological Activity

Methyl 1,4-dichlorophthalazine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.

Chemical Structure and Synthesis

This compound belongs to the phthalazine family, characterized by its unique bicyclic structure that includes a phthalazine core. The synthesis of this compound typically involves multi-step reactions, including halogenation and esterification processes. For instance, it can be derived from 1,4-dichlorophthalazine through reactions with methylating agents under specific conditions to yield the carboxylate derivative .

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, primarily focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of phthalazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For this compound:

  • Cytotoxicity : In vitro assays have shown that this compound exhibits broad-spectrum cytotoxic activity against multiple cancer types, including leukemia and melanoma. It has been reported to induce cell cycle arrest and apoptosis in sensitive cell lines, with growth inhibition values (GI50) ranging from 0.15 to 8.41 µM across different assays .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has shown potential as an inhibitor of VEGFR-2 tyrosine kinase activity, which is crucial for tumor angiogenesis .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for its antimicrobial efficacy:

  • Antibacterial Properties : Preliminary studies indicate that this compound demonstrates antibacterial activity against various strains of bacteria. For example, it has shown effectiveness against E. coli with a minimum inhibitory concentration (MIC) reported at 50 mg/mL .

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism GI50/MIC Value Mechanism
AntitumorVarious Cancer Lines0.15 - 8.41 µMVEGFR-2 inhibition, apoptosis induction
AntimicrobialE. coli50 mg/mLBacterial growth inhibition

Case Studies and Research Findings

Several case studies have highlighted the promising biological activities of this compound:

  • Anticancer Studies : A study involving a series of phthalazine derivatives demonstrated that those with similar structural features to this compound exhibited significant antiproliferative effects across a broad panel of cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Investigations : Research focusing on the antibacterial properties of phthalazine derivatives revealed that certain modifications could enhance their efficacy against resistant bacterial strains. This compound was among the compounds tested for such properties .

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

methyl 1,4-dichlorophthalazine-6-carboxylate

InChI

InChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-2-3-6-7(4-5)9(12)14-13-8(6)11/h2-4H,1H3

InChI Key

LWQVWDBUXDCDOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NN=C2Cl)Cl

Origin of Product

United States

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